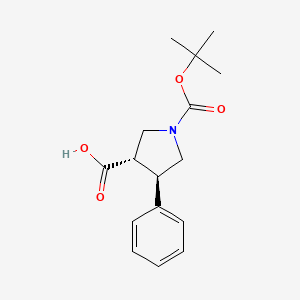

(3S,4R)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid

Description

(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid (CAS: 884048-45-7) is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a phenyl substituent at the 4-position of the pyrrolidine ring. Its molecular formula is C17H23NO4 (MW: 305.37 g/mol) . The Boc group enhances solubility in organic solvents and stabilizes the molecule during synthetic processes, while the carboxylic acid moiety enables further functionalization, making it a valuable intermediate in pharmaceutical chemistry .

Properties

IUPAC Name |

(3S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-9-12(13(10-17)14(18)19)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19)/t12-,13+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEWYECRQALNJJM-QWHCGFSZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40944757 | |

| Record name | 1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40944757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221142-28-5 | |

| Record name | 1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40944757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-phenylpyrrolidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

It is known that the tert-butoxycarbonyl (boc) group is commonly used in synthetic organic chemistry as a protecting group for amines.

Mode of Action

The compound, being a tert-butoxycarbonyl derivative, is likely to interact with its targets through the Boc group. The Boc group is known for its unique reactivity pattern, which is often used in chemical transformations. The introduction of the Boc group into various organic compounds has been achieved using flow microreactor systems.

Biochemical Pathways

The boc group is known to be involved in various biosynthetic and biodegradation pathways.

Pharmacokinetics

The Boc group is known for its stability under various conditions, which can influence the bioavailability of the compound.

Result of Action

The boc group is known to elicit a unique reactivity pattern, which could result in various chemical transformations.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis of Boc derivatives has been found to be more efficient, versatile, and sustainable when performed in flow microreactor systems compared to batch processes.

Biological Activity

(3S,4R)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid, commonly referred to as Boc-4-phenylpyrrolidine-3-carboxylic acid, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C16H21NO4

- Molecular Weight : 291.34 g/mol

- CAS Number : 884048-45-7

- Purity : ≥95% .

The biological activity of this compound primarily involves its interaction with specific biological targets. It has been studied for its potential role as an inhibitor of certain enzymes and receptors implicated in various diseases.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of proteases involved in inflammatory pathways. By modulating these pathways, it could potentially reduce inflammation and pain associated with conditions such as arthritis and neuropathic pain.

Anti-inflammatory Activity

Studies have demonstrated that this compound exhibits significant anti-inflammatory properties. It has been shown to down-regulate the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro .

Analgesic Effects

In preclinical models, this compound has exhibited analgesic effects comparable to established pain relief medications. Its ability to inhibit pain pathways suggests potential for treating chronic pain conditions .

Study 1: Pain Management in Neuropathic Models

A study published in Bioorganic & Medicinal Chemistry Letters examined the effects of this compound on neuropathic pain models. Results indicated a significant reduction in pain scores in treated animals compared to controls, suggesting its efficacy in managing neuropathic pain .

Study 2: Inflammatory Disease Models

In another investigation focused on inflammatory diseases, the compound was administered to mice with induced arthritis. The results showed a marked decrease in joint swelling and inflammatory markers in treated animals, highlighting its potential as a therapeutic agent for inflammatory conditions .

Data Table: Summary of Biological Activities

Scientific Research Applications

Synthetic Applications

1. Pharmaceutical Synthesis

The compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can lead to the development of new drugs with enhanced efficacy and reduced side effects. For instance, derivatives of this compound have been explored for their potential as anti-inflammatory and analgesic agents.

2. Chiral Auxiliary

Due to its chiral nature, (3S,4R)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid is utilized as a chiral auxiliary in asymmetric synthesis. It aids in the formation of enantiomerically enriched products, which are crucial in developing chiral drugs that exhibit specific biological activities.

Case Study 1: Synthesis of Antiviral Agents

Research has demonstrated that derivatives of this compound can be synthesized to produce antiviral agents. One study focused on modifying the compound to enhance its activity against viral infections by incorporating various functional groups that improved binding affinity to viral enzymes.

Case Study 2: Development of Anti-Cancer Drugs

Another significant application is in the development of anti-cancer drugs. The compound has been used as a building block to synthesize novel pyrrolidine derivatives that showed promising results in inhibiting cancer cell proliferation in vitro. These studies suggest potential pathways for further drug development targeting specific cancer types.

Therapeutic Applications

1. Neuroprotective Agents

Preliminary studies indicate that certain derivatives of this compound may exhibit neuroprotective properties. Research has shown that modifications can lead to compounds capable of crossing the blood-brain barrier, making them potential candidates for treating neurodegenerative diseases.

2. Analgesics

The compound's structural features have also been linked to analgesic properties. Research into its derivatives has revealed compounds that interact with pain receptors, providing insights into developing new pain management therapies.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The phenyl group at the 4-position is a critical structural feature. Modifications to this group significantly alter physicochemical and biological properties:

Key Observations :

Modifications to the Pyrrolidine Core

Variations in the heterocyclic scaffold influence conformational flexibility and stereochemistry:

Key Observations :

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing (3S,4R)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid?

- Methodological Answer : A practical enantioselective synthesis involves nitrile anion cyclization. Starting from substituted aryl ketones, a catalytic Corey–Bakshi–Shibata (CBS) reduction introduces chirality, followed by t-butylamine displacement and acrylonitrile conjugate addition. The critical step is a 5-exo-tet cyclization using diethyl chlorophosphate and LiHMDS, achieving >95% yield and 94–99% enantiomeric excess (ee). This method avoids chromatography and ensures inversion at the C-4 stereocenter .

Q. How can the stereochemistry of this compound be confirmed experimentally?

- Methodological Answer : X-ray crystallography is the gold standard. Using SHELX programs (e.g., SHELXL for refinement), the absolute configuration can be determined via Flack parameter analysis or resonant scattering. For near-centrosymmetric structures, the x parameter (incoherent scattering from twin components) reduces false chirality-polarity indications .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer :

- Hazards : Classified as acutely toxic (oral, skin), skin/eye irritant (GHS Category 2A), and respiratory irritant (Category 3) .

- Mitigation : Use PPE (EN 166-certified goggles, nitrile gloves), avoid dust formation, and ensure local exhaust ventilation. In case of exposure, rinse eyes with water for ≥15 minutes and wash skin with soap .

Advanced Research Questions

Q. How does the tert-butoxycarbonyl (Boc) group influence the compound’s reactivity in peptide coupling?

- Methodological Answer : The Boc group stabilizes the pyrrolidine nitrogen, preventing undesired protonation during amide bond formation. For coupling, activate the carboxylic acid with HATU/DIPEA in DMF. Post-coupling, Boc deprotection requires TFA/CH₂Cl₂ (1:1) for 1–2 hours. Monitor by TLC (Rf shift from 0.5 to 0.3 in EtOAc/hexane) .

Q. What strategies optimize enantiomeric purity during large-scale synthesis?

- Methodological Answer :

- Chiral Pool Synthesis : Use (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid derivatives as starting materials to leverage existing stereocenters .

- Kinetic Resolution : Employ lipases (e.g., CAL-B) for selective ester hydrolysis of racemic mixtures.

- Crystallization-Induced Asymmetric Transformation : Use solvent systems like EtOH/H₂O to preferentially crystallize the desired enantiomer .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with the pyrrolidine ring as a rigid scaffold. Parameterize the Boc group’s steric effects using MMFF94 force fields.

- MD Simulations : Run 100-ns simulations in GROMACS with TIP3P water to assess stability in binding pockets (e.g., dopamine D3 receptor). Key metrics: RMSD <2 Å, hydrogen bond occupancy >60% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.